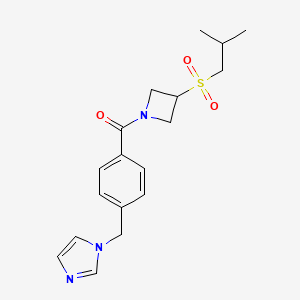

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule featuring an imidazole ring, a phenyl group, and an azetidine ring with an isobutylsulfonyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Derivative: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Formation of the Azetidine Core

Azetidine derivatives are often synthesized via cycloaddition or ring-closing reactions. For example:

-

Michael addition reactions are used to construct azetidine frameworks. In similar syntheses, compounds like Formula Ia (from ) are formed via Michael addition between a Michael acceptor (e.g., an acrylonitrile compound) and a nucleophile (e.g., a β-keto ester), catalyzed by bases such as DBU or DMAP .

-

Catalytic conditions : Reactions are typically conducted in polar aprotic solvents like acetonitrile or dichloromethane at room temperature .

Sulfonylation of the Azetidine Ring

The isobutylsulfonyl group is introduced via:

-

Sulfonation : A nucleophilic aromatic substitution or alkylation reaction, potentially using a sulfonamide chloride (e.g., isobutylsulfonyl chloride) in the presence of a base like triethylamine.

-

Protecting/deprotecting groups : Acidic conditions (e.g., trifluoroacetic acid) may be used to remove temporary protecting groups during synthesis .

Final Coupling Reactions

The methanone linkage between the phenyl-imidazole and azetidine moieties is likely formed via:

-

CDI-mediated activation : Carbonyldiimidazole (CDI) can activate carboxylic acids to form mixed anhydrides, facilitating coupling with amines or alcohols .

-

Symmetrical anhydride formation : CDI reacts with acids (e.g., trifluoroacetic acid) to generate reactive intermediates for coupling .

-

Reaction Conditions and Catalysts

A comparison of reaction conditions from diverse sources is provided in Table 1 :

-

Analytical and Monitoring Techniques

Reaction progress and product purity are monitored using:

-

Spectroscopic methods :

-

Chromatographic methods :

-

Mass spectrometry : Confirming molecular weight and isotopic distribution .

-

Potential Challenges and Variations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Buloxibutid is a small molecule characterized by its complex structure, which includes an imidazole ring and a sulfonyl group. The molecular formula is C23H29N3O4S2 with a molecular weight of approximately 475.6 g/mol. The compound's structure can be represented as follows:SMILES CCCCCOC O NS O O C1 C C C S1 CC C C C2 CC C C C2 CN3C CN C3

Pharmacological Applications

1. Anticancer Research

Buloxibutid has shown promise in anticancer research, particularly targeting pathways involved in colorectal cancer. Studies have indicated that compounds with similar structures can inhibit β-catenin, a key player in cancer cell proliferation and metastasis . This suggests that Buloxibutid may serve as a lead compound for developing new anticancer therapies.

2. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit antimicrobial properties. Compounds related to Buloxibutid have been tested for their efficacy against various pathogens, including fungi and bacteria. For instance, studies on similar imidazole-based compounds have revealed their potential as antifungal agents against Aspergillus species .

3. Neurological Applications

The imidazole moiety is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that Buloxibutid may interact with neurotransmitter receptors, potentially offering therapeutic effects in neurological disorders . Further investigation into its pharmacodynamics could elucidate its role in treating conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have explored the applications of Buloxibutid and related compounds:

Wirkmechanismus

The mechanism by which (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenyl and azetidine rings may interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the azetidine ring and isobutylsulfonyl group, making it less complex.

(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Lacks the imidazole and phenyl groups, reducing its potential for metal coordination and hydrophobic interactions.

Uniqueness

The uniqueness of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Biologische Aktivität

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates both imidazole and azetidine moieties, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure features an imidazole ring, which is pivotal in many biological interactions due to its ability to participate in hydrogen bonding and metal coordination.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies using disk diffusion methods have shown that imidazole derivatives can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .

Antitumor Activity

Imidazole-containing compounds have also been investigated for their antitumor activities. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was documented in studies involving various cancer cell lines, indicating that the compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented extensively. The compound's ability to modulate inflammatory pathways suggests it could serve as a therapeutic agent in conditions characterized by chronic inflammation. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, providing a basis for further exploration in inflammatory disease models .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones.

- Receptor Modulation: It may interact with specific receptors involved in pain and inflammation pathways, thus exerting analgesic effects.

- Cell Signaling Pathways: The modulation of signaling pathways linked to cell proliferation and apoptosis could explain its antitumor effects.

Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial activity against S. aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Study 2: Antitumor Activity

In a comparative study on various azetidine derivatives, one particular derivative showed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size and increased survival rates among treated subjects .

Eigenschaften

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-14(2)12-25(23,24)17-10-21(11-17)18(22)16-5-3-15(4-6-16)9-20-8-7-19-13-20/h3-8,13-14,17H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUODCILDLYPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.